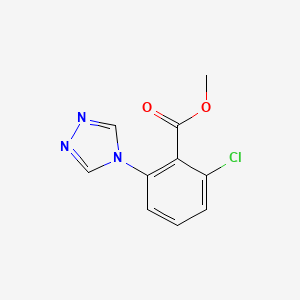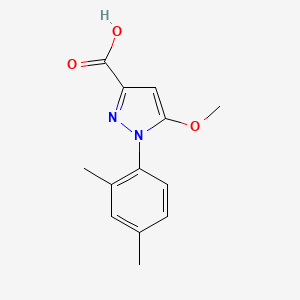
Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(Méthylthio)-4,5-dihydrooxazole-4-carboxylate de méthyle est un composé organique hétérocyclique contenant un cycle oxazole
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(Méthylthio)-4,5-dihydrooxazole-4-carboxylate de méthyle implique généralement la réaction de matières premières appropriées dans des conditions spécifiques. Une méthode courante implique la cyclisation d’un composé précurseur contenant un thioéther et un groupe carboxylate. Les conditions de réaction impliquent souvent l’utilisation d’une base, telle que l’hydrure de sodium, et d’un solvant tel que le diméthylsulfoxyde (DMSO) pour faciliter le processus de cyclisation .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires mais sont optimisées pour une production à grande échelle. Cela inclut l’utilisation de réacteurs à écoulement continu et de systèmes automatisés pour garantir une qualité et un rendement constants. Les conditions de réaction sont soigneusement contrôlées pour maximiser l’efficacité et minimiser les sous-produits.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(Méthylthio)-4,5-dihydrooxazole-4-carboxylate de méthyle subit diverses réactions chimiques, notamment :
Oxydation : Le groupe thioéther peut être oxydé en sulfoxyde ou en sulfone à l’aide d’agents oxydants tels que le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque.
Réduction : Le cycle oxazole peut être réduit dans des conditions spécifiques pour donner différents produits.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau des atomes de carbone adjacents au cycle oxazole.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent :
Agents oxydants : Peroxyde d’hydrogène, acide m-chloroperbenzoïque.
Agents réducteurs : Hydrure de lithium et d’aluminium, borohydrure de sodium.
Bases : Hydrure de sodium, carbonate de potassium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation du groupe thioéther peut donner des sulfoxydes ou des sulfones, tandis que la réduction du cycle oxazole peut produire divers dérivés réduits .
Applications de la recherche scientifique
Le 2-(Méthylthio)-4,5-dihydrooxazole-4-carboxylate de méthyle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Investigué pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et antifongiques.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier pour ses propriétés antimicrobiennes.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action du 2-(Méthylthio)-4,5-dihydrooxazole-4-carboxylate de méthyle implique son interaction avec des cibles moléculaires spécifiques. Le groupe thioéther du composé peut subir une oxydation, conduisant à la formation d’intermédiaires réactifs qui peuvent interagir avec des molécules biologiques. Ces interactions peuvent perturber les processus cellulaires, conduisant à des effets antimicrobiens .
Comparaison Avec Des Composés Similaires
Composés similaires
Thiazoles : Les composés contenant un cycle thiazole, tels que le sulfatiazole et le ritonavir, ont des activités biologiques similaires.
Oxazoles : Des composés comme l’oxazole et ses dérivés partagent des similitudes structurelles et une réactivité chimique.
Unicité
Le 2-(Méthylthio)-4,5-dihydrooxazole-4-carboxylate de méthyle est unique en raison de sa combinaison spécifique d’un cycle oxazole et d’un groupe thioéther. Cette combinaison confère une réactivité chimique distincte et des activités biologiques potentielles qui ne se retrouvent pas couramment dans d’autres composés similaires .
Propriétés
Formule moléculaire |
C6H9NO3S |
|---|---|
Poids moléculaire |
175.21 g/mol |
Nom IUPAC |
methyl 2-methylsulfanyl-4,5-dihydro-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C6H9NO3S/c1-9-5(8)4-3-10-6(7-4)11-2/h4H,3H2,1-2H3 |
Clé InChI |
HAUAQVQKMPWIKQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1COC(=N1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11806480.png)

![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B11806485.png)
![7-Methyl-4-(piperazin-1-yl)-2,3-dihydrofuro[3,2-c]pyridine dihydrochloride](/img/structure/B11806488.png)








